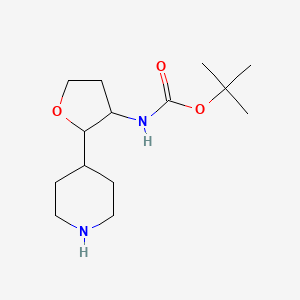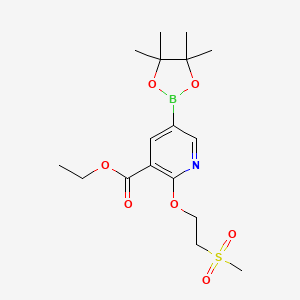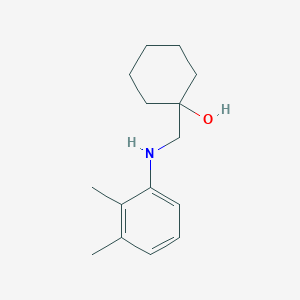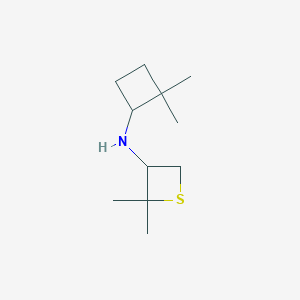![molecular formula C8H9N3O B13344068 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Vorbereitungsmethoden
The synthesis of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclocondensation of aminopyrazole with a suitable carbonyl compound under acidic or basic conditions . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, where aryl or heteroaryl groups are introduced at specific positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex fused-ring systems.
Common reagents used in these reactions include boronic acids, palladium catalysts, and bases such as potassium carbonate . Major products formed from these reactions include arylated derivatives and fused-ring compounds .
Wissenschaftliche Forschungsanwendungen
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties are attributed to the electron-donating and electron-withdrawing groups on the fused ring system, which influence its absorption and emission behaviors .
Vergleich Mit ähnlichen Verbindungen
3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:
Pyrazolo[5,1-c]triazines: These compounds have a similar fused-ring structure but differ in their electronic properties and biological activities.
Thieno[2,3-b]pyridines: These compounds also contain a fused-ring system and are known for their antitumor and antimicrobial activities.
Polysubstituted Pyridines: These compounds have diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its versatile synthetic routes, significant photophysical properties, and wide range of applications in various scientific fields .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-2-6-5-9-11-4-3-7(12)10-8(6)11/h3-5H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
YCNKJVOISAPYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2NC(=O)C=CN2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)

![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)


![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)


![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)


